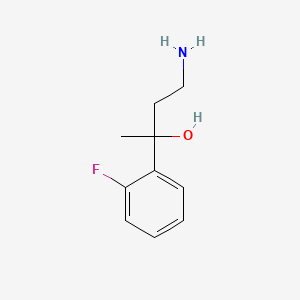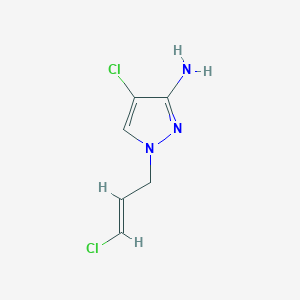
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
The synthesis of 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro groups at the desired positions.
Attachment of the prop-2-en-1-yl group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as allyl chloride, under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chloro groups, forming new derivatives.
Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or acids, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.
科学研究应用
4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the development of new drugs.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用机制
The mechanism by which 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
相似化合物的比较
When compared to other pyrazole derivatives, 4-Chloro-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine stands out due to its unique combination of chloro and amine groups. Similar compounds include:
4-Chloro-1H-pyrazol-3-amine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Lacks the chloro group at position 4, affecting its chemical behavior.
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine:
These comparisons highlight the importance of specific functional groups in determining the properties and uses of pyrazole derivatives.
属性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
4-chloro-1-[(E)-3-chloroprop-2-enyl]pyrazol-3-amine |
InChI |
InChI=1S/C6H7Cl2N3/c7-2-1-3-11-4-5(8)6(9)10-11/h1-2,4H,3H2,(H2,9,10)/b2-1+ |
InChI 键 |
WLMCGYRQRPEEPO-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C(=NN1C/C=C/Cl)N)Cl |
规范 SMILES |
C1=C(C(=NN1CC=CCl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
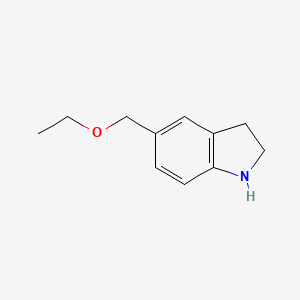

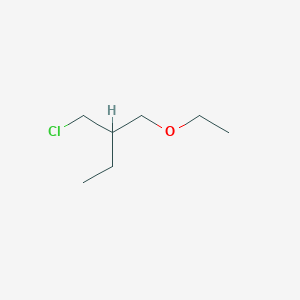
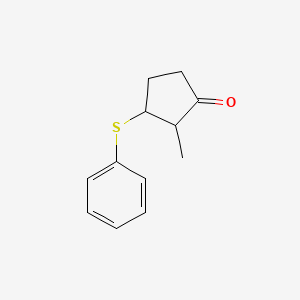

![2-[(2,4-Difluorophenyl)methyl]oxirane](/img/structure/B13184879.png)
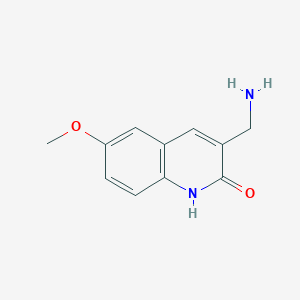
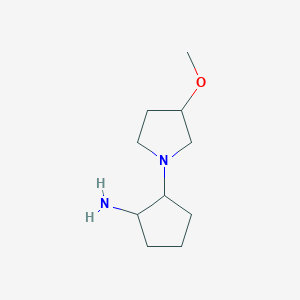
![1,3,5-Trimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13184904.png)
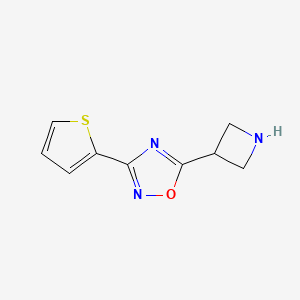
![4-[(1S)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13184924.png)
